molecular formula C26H46N2O6S2 B8132132 1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide

1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide

Cat. No.: B8132132
M. Wt: 546.8 g/mol
InChI Key: KVVHJCZXSZVOLS-HAWHHSAQSA-N
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Description

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1’R,2S,2’S,4S,4’S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] is a complex organic compound known for its unique structural properties. This compound is characterized by its cyclohexane core, which is substituted with two hydroxy groups and two methanesulfonamide groups. The presence of bicyclo[2.2.1]heptane moieties adds to its structural complexity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1’R,2S,2’S,4S,4’S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] involves multiple steps. The initial step typically includes the preparation of the cyclohexane core, followed by the introduction of hydroxy and methanesulfonamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1’R,2S,2’S,4S,4’S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methanesulfonamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1’R,2S,2’S,4S,4’S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N’-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1’R,2S,2’S,4S,4’S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,2-cyclohexanediamine: A simpler analog with similar structural features but lacking the bicyclo[2.2.1]heptane moieties.

    N,N’-Bis(methylamino)cyclohexane: Another related compound with different functional groups.

Uniqueness

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1R,1’R,2S,2’S,4S,4’S)-bicyclo[2.2.1]heptane-1-methanesulfonamide] stands out due to its complex structure and the presence of multiple chiral centers. This complexity allows for unique interactions with biological targets and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O6S2/c1-23(2)17-9-11-25(23,21(29)13-17)15-35(31,32)27-19-7-5-6-8-20(19)28-36(33,34)16-26-12-10-18(14-22(26)30)24(26,3)4/h17-22,27-30H,5-16H2,1-4H3/t17-,18-,19?,20?,21-,22-,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHJCZXSZVOLS-HAWHHSAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)CC45CCC(C4(C)C)CC5O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@]1([C@H](C2)O)CS(=O)(=O)NC3CCCCC3NS(=O)(=O)C[C@]45CC[C@H](C4(C)C)C[C@@H]5O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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